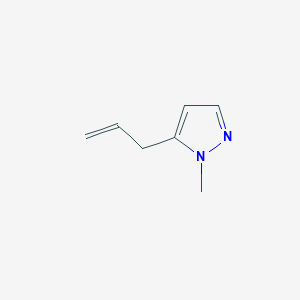
1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a methyl group at position 1 and a prop-2-en-1-yl group at position 5
Preparation Methods
The synthesis of 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with an appropriate allyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methylpyrazole and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups using appropriate nucleophiles.
Addition: The double bond in the prop-2-en-1-yl group can participate in addition reactions, such as hydrogenation or halogenation, leading to the formation of saturated or halogenated derivatives.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various substituted pyrazoles and their derivatives.
Scientific Research Applications
1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methylpyrazole: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical transformations.
5-Allyl-1-methylpyrazole: Similar structure but with an allyl group instead of a prop-2-en-1-yl group, leading to different reactivity and applications.
1-Methyl-3,5-diphenylpyrazole: Contains phenyl groups, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1-methyl-5-prop-2-enylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-3-4-7-5-6-8-9(7)2/h3,5-6H,1,4H2,2H3 |
InChI Key |
AJCCRRRWAJNBTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















